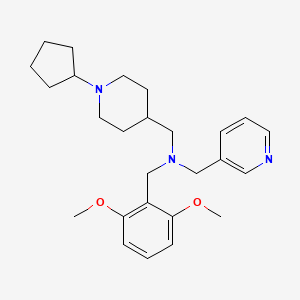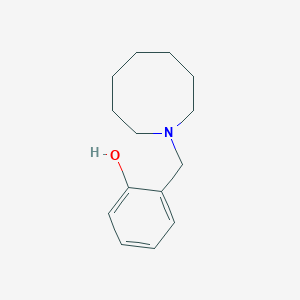![molecular formula C19H21NO3 B5213341 [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate](/img/structure/B5213341.png)
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: is an organic compound that features a phenyl ring substituted with a tert-butylphenyl carbamoyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with 2-tert-butylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminophenyl acetate+2-tert-butylphenyl isocyanate→[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[4-[(2-Tert-butylphenyl)carbamoyl]phenyl] acetate: can be compared with similar compounds such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
2-(N-tert-butoxycarbonylamino)pyridine: Exhibits inhibitory activity against certain fungi.
Dichloroaniline: An aniline derivative with various industrial applications.
The uniqueness of This compound lies in its specific structural features and the resulting biological activities, which may differ from those of the similar compounds listed above.
Propriétés
IUPAC Name |
[4-[(2-tert-butylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)23-15-11-9-14(10-12-15)18(22)20-17-8-6-5-7-16(17)19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXQTZNNVAVGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)

![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B5213285.png)
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![(5E)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5213304.png)
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)

![1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B5213319.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
